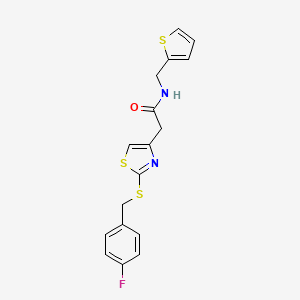
2-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a sulfonamide derivative that has been synthesized using a specific method and has been studied for its biochemical and physiological effects. In
Applications De Recherche Scientifique
HIV-1 Inhibition
One significant area of application involves the synthesis and structural characterization of methylbenzenesulfonamide derivatives as CCR5 antagonists, showing promise in the prevention of human HIV-1 infection. The study by Cheng De-ju (2015) details the preparation of novel compounds with potential as candidate drugs for HIV-1 prevention, highlighting the role of benzenesulfonamide derivatives in this context Cheng De-ju, 2015.
Photodynamic Therapy for Cancer Treatment
Research on new zinc phthalocyanines substituted with benzenesulfonamide derivative groups has shown these compounds possess high singlet oxygen quantum yields, making them useful as Type II photosensitizers in photodynamic therapy for cancer treatment. Studies by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) demonstrate the potential of these compounds in effectively treating cancer through photodynamic therapy, emphasizing their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield M. Pişkin et al., 2020.
Enzyme Inhibition
Another application involves the inhibition of human carbonic anhydrase isozymes, with research showing that benzenesulfonamide derivatives incorporating various moieties act as potent inhibitors. This inhibition has implications for the development of therapeutic agents targeting conditions related to the dysregulation of these enzymes. Alafeefy et al. (2015) found that these compounds exhibit low nanomolar activity against human carbonic anhydrase II, making them candidates for further drug development A. Alafeefy et al., 2015.
Chemical Synthesis and Material Science
The compound's structure also lends itself to applications in chemical synthesis and material science. For example, the synthesis of biologically active N-substituted derivatives bearing the piperidine moiety, as described by H. Khalid et al. (2014), showcases the utility of benzenesulfonamide derivatives in creating bioactive molecules with potential therapeutic applications H. Khalid et al., 2014.
Antibacterial Applications
Furthermore, novel furanylarylene arylsulfonylindolesulfonamides have been synthesized and evaluated for their antibacterial activity against various bacterial strains. This research by C. Ramalingan et al. (2009) highlights the potential of benzenesulfonamide derivatives in developing new antibacterial agents, with specific analogs demonstrating comparative or superior activity to standard treatments C. Ramalingan et al., 2009.
Propriétés
IUPAC Name |
2-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c18-15-3-1-2-4-16(15)25(22,23)19-11-13-5-8-20(9-6-13)17(21)14-7-10-24-12-14/h1-4,7,10,12-13,19H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBXLIAXBMUGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2448609.png)

![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2448612.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2448615.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448617.png)
![8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2448618.png)
![N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2448623.png)
![Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2448625.png)
![3H-pyrido[3,2-d][1,2,3]triazin-4-one](/img/structure/B2448627.png)
![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-1H-pyrrole-3-carbonyl}morpholine](/img/structure/B2448629.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2448631.png)
